molecular formula C10H8F5NO B1594457 Acetone O-pentafluorophenylmethyl-oxime CAS No. 899828-53-6

Acetone O-pentafluorophenylmethyl-oxime

Cat. No.: B1594457
CAS No.: 899828-53-6
M. Wt: 253.17 g/mol
InChI Key: DLIFNTQMBOCKTL-UHFFFAOYSA-N
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Description

Acetone O-pentafluorophenylmethyl-oxime is a useful research compound. Its molecular formula is C10H8F5NO and its molecular weight is 253.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Chemistry

Acetone O-pentafluorophenylmethyl-oxime plays a crucial role in environmental chemistry, particularly in the analysis of seawater. Hudson et al. (2007) developed a method for determining acetone in seawater by derivatizing it to its pentafluorobenzyl oxime, then analyzing it using gas chromatography/mass spectrometry. This method is essential for understanding the environmental and health effects of acetone in oceanic settings (Hudson, Okuda, & Ariya, 2007).

Disease Biomarker Analysis

In the field of medical research, this compound is used in the analysis of disease biomarkers. Li et al. (2005) developed a method for determining acetone, hexanal, and heptanal in human blood by derivatizing carbonyls with O-pentafluorobenzylhydroxylamine, which is pivotal for diagnosing diseases such as diabetes (Li, Deng, Yao, Shen, & Zhang, 2005).

Organic Synthesis and Catalysis

O-acetyl oximes, including this compound, are effective directing groups for Pd-catalyzed C-H functionalization reactions in organic synthesis, as highlighted by Neufeldt and Sanford (2010). These reactions can produce various functionalized ketones, alcohols, amines, and heterocycles, demonstrating the compound's utility in synthetic chemistry (Neufeldt & Sanford, 2010).

Corrosion Inhibition

The oxime compounds of acetone, including acetone oxime, have been studied for their corrosion inhibition effects. Li, Deng, and Xie (2014) explored the inhibition effect of these compounds on aluminium corrosion in HCl solution, contributing to the development of more effective corrosion inhibitors (Li, Deng, & Xie, 2014).

Drug Discovery and Molecular Docking

In drug discovery, this compound has been used in molecular docking studies. Korkmaz, Rhyman, and Ramasami (2022) synthesized a derivative and performed molecular docking with cholinesterase enzymes, illustrating the potential for developing new therapeutic agents (Korkmaz, Rhyman, & Ramasami, 2022).

Polymer Chemistry

In polymer chemistry, this compound plays a role as well. Metz and Théato (2007) synthesized acetone oxime acrylate as a new reactive polymer, demonstrating its applications in creating stimuli-responsive copolymers (Metz & Théato, 2007).

Properties

IUPAC Name

N-[(2,3,4,5,6-pentafluorophenyl)methoxy]propan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO/c1-4(2)16-17-3-5-6(11)8(13)10(15)9(14)7(5)12/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIFNTQMBOCKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=C(C(=C(C(=C1F)F)F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345204
Record name Acetone O-pentafluorophenylmethyl-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899828-53-6
Record name Acetone O-pentafluorophenylmethyl-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetone O-pentafluorophenylmethyl-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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